molecular formula C8H13ClN4OS2 B14533467 N-(2-Chloroethyl)-N'-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 62492-06-2

N-(2-Chloroethyl)-N'-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B14533467
CAS No.: 62492-06-2
M. Wt: 280.8 g/mol
InChI Key: MXGSLZMGBSJMSZ-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a urea moiety, and a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves the reaction of 2-chloroethyl isocyanate with 5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazole-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The thiadiazole ring may also interact with various proteins and enzymes, modulating their functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-N’-{5-[(methylthio)-1,3,4-thiadiazol-2-yl}urea
  • N-(2-Chloroethyl)-N’-{5-[(ethylthio)-1,3,4-thiadiazol-2-yl}urea
  • N-(2-Chloroethyl)-N’-{5-[(butylthio)-1,3,4-thiadiazol-2-yl}urea

Uniqueness

N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

62492-06-2

Molecular Formula

C8H13ClN4OS2

Molecular Weight

280.8 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C8H13ClN4OS2/c1-5(2)15-8-13-12-7(16-8)11-6(14)10-4-3-9/h5H,3-4H2,1-2H3,(H2,10,11,12,14)

InChI Key

MXGSLZMGBSJMSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)NCCCl

Origin of Product

United States

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